molecular formula C4H12ClN B041361 Diethylamine hydrochloride CAS No. 660-68-4

Diethylamine hydrochloride

Cat. No.: B041361
CAS No.: 660-68-4
M. Wt: 109.6 g/mol
InChI Key: HDITUCONWLWUJR-UHFFFAOYSA-N
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Description

Diethylamine hydrochloride (CAS 660-68-4; molecular formula C₄H₁₂ClN) is a water-soluble, deliquescent salt derived from the reaction of diethylamine (a secondary amine) with hydrochloric acid . It is widely utilized in organic synthesis, pharmaceuticals, and materials science due to its stability and ease of handling compared to the volatile free amine. Key properties include:

  • Molecular weight: 109.60 g/mol
  • Appearance: White crystalline solid
  • Solubility: Highly soluble in water and ethanol; insoluble in nonpolar solvents .
  • Thermodynamic properties: ΔvapH = 177.60 kJ/mol (at 535.50 K) .

This compound serves as a precursor in synthesizing agrochemicals, surfactants, and coordination complexes. It is also employed in perovskite solar cell fabrication as an additive to optimize crystallinity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylamine hydrochloride can be synthesized by reacting diethylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where diethylamine is added to hydrochloric acid, resulting in the formation of this compound as a precipitate .

Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of diethylamine with hydrogen chloride gas. This method ensures high purity and yield of the product. The reaction is usually conducted in a controlled environment to prevent contamination and ensure safety .

Chemical Reactions Analysis

Types of Reactions: Diethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an alkyl halide can produce a tertiary amine.

    Reduction Reactions: The major product is diethylamine.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Drugs
Diethylamine hydrochloride serves as a crucial precursor in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of:

  • Ranitidine : An antihistamine used to reduce stomach acid production.
  • Atrazine : A herbicide commonly used in agriculture.
  • Lysergic Acid Diethylamide (LSD) : A well-known psychedelic drug.

Additionally, DEAHCl is employed in the Mannich reaction , which is a key step in synthesizing various nitrogen-containing compounds .

Biochemical Research

Proteomics and Biochemistry
In biochemical research, this compound is utilized for its role as a reagent in various analytical techniques. Its applications include:

  • Protein Purification : DEAHCl is used in the synthesis of diethylaminoethyl (DEAE) cellulose, which is a common medium for ion-exchange chromatography, facilitating the purification of proteins and nucleic acids .
  • Chemical Reactions : It acts as a reactant in numerous organic reactions, including those involving dyes and other complex organic molecules .

Industrial Applications

Textile and Polymer Industries
this compound is also significant in industrial applications:

  • Textile Processing : It is used to modify cotton fibers, enhancing their properties for specific applications.
  • Polymer Chemistry : DEAHCl contributes to the production of various polymers, improving their functionality and performance characteristics .

Case Study 1: Ranitidine Synthesis

A study highlighted the efficiency of using this compound in the synthesis of ranitidine. The process involved multiple steps where DEAHCl acted as a critical intermediate, showcasing its importance in pharmaceutical manufacturing.

Case Study 2: DEAE Cellulose Production

Research demonstrated that the use of this compound in producing DEAE cellulose significantly improved protein binding capacity, making it an essential component in biochemical assays.

Summary Table of Applications

Application AreaSpecific Use Cases
Pharmaceuticals Synthesis of ranitidine, atrazine, LSD
Biochemical Research Protein purification via DEAE cellulose
Industrial Processes Modification of textiles and polymers

Mechanism of Action

The mechanism of action of diethylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to electrophiles, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

The following compounds share structural or functional similarities with diethylamine hydrochloride:

Dimethylamine Hydrochloride (CAS 506-59-2)

  • Molecular formula : C₂H₈ClN
  • Key differences :
    • Lower molecular weight (81.55 g/mol) and simpler structure (primary amine salt).
    • Applications: Intermediate in pharmaceuticals (e.g., metformin impurity F) and agrochemicals .
    • Stability: Less hygroscopic than this compound but similarly soluble in polar solvents.

Ethylammonium Chloride (CAS 557-66-4)

  • Molecular formula : C₂H₈ClN
  • Key differences :
    • Primary amine salt with a single ethyl group.
    • Applications: Used in ion-selective electrodes and electrolyte studies due to its ionic conductivity .
    • Reactivity: More nucleophilic than this compound, enabling faster alkylation reactions.

Triethylammonium Chloride (CAS 554-68-7)

  • Molecular formula : C₆H₁₆ClN
  • Key differences: Tertiary amine salt with three ethyl groups. Applications: Buffer agent in biochemical assays and catalyst in organic synthesis. Solubility: Limited water solubility compared to this compound due to increased hydrophobicity .

Dopamine Hydrochloride (CAS 62-31-7)

  • Molecular formula: C₈H₁₂ClNO₂
  • Key differences :
    • Aromatic amine salt with hydroxyl groups on the benzene ring.
    • Applications: Neurotransmitter in medical treatments (e.g., shock therapy) .
    • Stability: Sensitive to oxidation, requiring storage under inert conditions, unlike this compound.

Diphenhydramine Hydrochloride (CAS 147-24-0)

  • Molecular formula: C₁₇H₂₂ClNO
  • Key differences :
    • Bulky aromatic structure with an ether linkage.
    • Applications: Antihistamine drug with sedative effects .
    • Toxicity: Higher acute toxicity (oral LD₅₀ = 500 mg/kg in rats) compared to this compound .

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water Key Applications
Diethylamine HCl C₄H₁₂ClN 109.60 High Organic synthesis, perovskites
Dimethylamine HCl C₂H₈ClN 81.55 High Pharmaceuticals, agrochemicals
Ethylammonium Chloride C₂H₈ClN 81.55 High Electrolytes, ion-selective sensors
Dopamine HCl C₈H₁₂ClNO₂ 189.64 Moderate Neurotransmitter, medical use
Diphenhydramine HCl C₁₇H₂₂ClNO 291.82 Low Antihistamine, sedative

Industrial and Environmental Considerations

  • This compound is favored in large-scale production due to its straightforward synthesis and low environmental impact compared to aromatic analogues like dopamine hydrochloride .
  • Waste this compound can be repurposed as a cleaning agent or analytical reagent, enhancing its sustainability profile .

Biological Activity

Diethylamine hydrochloride (CAS No. 660-68-4) is an organic compound that has garnered attention for its biological activity and applications in various fields, including pharmacology, toxicology, and industrial chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its effects on biological systems, toxicological profiles, and relevant case studies.

This compound is a colorless to pale yellow solid with a molecular formula of C4H12ClNC_4H_{12}ClN and a molar mass of 109.6 g/mol. It has a melting point of approximately 231.8 °C and is soluble in water at concentrations up to 510 g/L . The compound is classified as hazardous, with potential acute toxicity through dermal, inhalation, and oral exposure .

Biological Activity

1. Mechanism of Action

This compound acts primarily as a weak base in biological systems, influencing pH-dependent processes. It can interact with various biological molecules, including proteins and nucleic acids, potentially altering their structure and function. Its role as a chemical intermediate in the synthesis of pharmaceuticals further underscores its importance in drug development.

2. Toxicological Studies

Numerous studies have investigated the toxicological effects of this compound. A significant study conducted by the National Toxicology Program assessed its effects on F344/N rats and B6C3F1 mice over various exposure durations. Key findings include:

  • Respiratory Effects : Mice exposed to high concentrations (250 ppm and above) exhibited signs of respiratory distress, including nasal discharge and chronic inflammation in the bronchi .
  • Histopathological Changes : Lesions were observed in the nasal cavity, including necrosis and metaplasia of the respiratory epithelium at concentrations starting from 62 ppm .
  • Reproductive Toxicity : Significant decreases in sperm motility were noted at exposure levels of 32 ppm or higher, indicating potential reproductive toxicity .

Table 1: Summary of Toxicological Findings

Study DurationSpeciesExposure Concentration (ppm)Observed Effects
14 daysMice250 - 500Respiratory distress, nasal discharge
14 weeksRats62 - 125Histopathological changes in nasal cavity
2 yearsRats125Decreased body weight, eye abnormalities

Case Studies

Case Study 1: Inhalation Toxicity

A two-week inhalation study on mice revealed that exposure to this compound at concentrations greater than 125 ppm resulted in significant respiratory issues and histopathological changes in both male and female subjects. The study emphasized the compound's potential for causing chronic respiratory conditions upon prolonged exposure .

Case Study 2: Reproductive Impact

In a three-month study involving rats, exposure to this compound was linked to decreased sperm motility and longer estrous cycles in females at higher concentrations (125 ppm). This suggests that this compound may have adverse effects on reproductive health .

Applications in Pharmacology

This compound is utilized as an intermediate in the synthesis of several pharmaceuticals due to its ability to modify biological activity through pH adjustments. It is particularly important in the formulation of drugs that require specific pH conditions for optimal efficacy.

Q & A

Q. Basic Research: How can the synthesis of diethylamine hydrochloride be optimized for high purity in organic reactions?

Answer:

  • In-situ preparation : Synthesize this compound by reacting diethylamine with concentrated HCl under anhydrous conditions. Dry the product via vacuum desiccation or recrystallization from ethanol to minimize residual moisture .
  • Yield enhancement : Pre-synthesizing the hydrochloride salt (vs. commercial sources) improves reaction efficiency. For example, yields increased from ~30% (commercial salt) to 76% (in-house preparation) in alkaloid synthesis due to reduced impurities .
  • Quality control : Verify purity via melting point analysis (literature range: 225–227°C) and NMR spectroscopy (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.2 ppm for CH₂) .

Q. Advanced Research: What mechanistic role does this compound play in Schotten-Baumann reactions, and how can side reactions be mitigated?

Answer:

  • Reagent function : this compound releases free diethylamine in situ, acting as a nucleophile to react with acyl chlorides (e.g., in DEET synthesis). The HCl byproduct is neutralized using NaOH traps to prevent acid-catalyzed decomposition .
  • Side reaction mitigation :
    • Use sodium lauryl sulfate to emulsify the reaction mixture, enhancing interfacial contact between immiscible phases .
    • Maintain pH >10 to ensure complete deprotonation of the amine, avoiding competing hydrolysis of the acyl chloride .

Q. Analytical Methodology: How can electrospray ionization mass spectrometry (ESI-MS) characterize this compound in complex mixtures?

Answer:

  • Ionization behavior : ESI-MS detects the chloride adduct [Et₂NH₂·Cl]⁺ at m/z 144, with minimal clustering compared to primary amines. Secondary peaks (e.g., m/z 71 for HCl₂⁻) confirm counterion interactions .
  • Sample preparation : Dissolve in methanol/water (1:1) with 0.1% formic acid to enhance ionization. Avoid high salt concentrations to suppress adduct formation .

Q. Safety & Stability: What are the thermal decomposition products of this compound, and how should they be managed in lab settings?

Answer:

  • Decomposition pathway : At >200°C, this compound decomposes into diethylamine (gas), HCl (gas), and trace chlorinated organics. Monitor using TGA-FTIR .
  • Handling protocols :
    • Use fume hoods with HEPA filters and acid gas scrubbers.
    • Store in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .

Q. Comparative Reactivity: How does this compound’s nucleophilicity compare to structurally similar amines (e.g., triethylamine HCl) in SN2 reactions?

Answer:

  • Steric effects : this compound (two ethyl groups) exhibits higher nucleophilicity than triethylamine HCl (three ethyl groups) due to reduced steric hindrance.
  • Solubility impact : Diethylamine HCl’s higher water solubility (~500 g/L at 25°C) facilitates aqueous-phase reactions, whereas bulkier analogs require polar aprotic solvents (e.g., DMF) .

Q. Chromatographic Applications: How does this compound improve chiral separations in HPLC, and what method parameters are critical?

Answer:

  • Mobile phase additive : Diethylamine (released from HCl salt) passifies residual silanol groups on C18 columns, reducing peak tailing for basic analytes (e.g., tapentadol). Typical concentration: 0.1–0.5% v/v .
  • Optimized conditions :
    • Column: CHIRALPAK IC (cellulose tris(3,5-dichlorophenylcarbamate)).
    • Mobile phase: Hexane/dichloromethane/diethylamine (78:22:0.5), flow rate 1.0 mL/min .

Q. Data Contradictions: Why do reported yields for this compound-mediated reactions vary significantly across studies?

Answer:

  • Source variability : Commercial diethylamine HCl may contain moisture or stabilizers, reducing effective amine concentration. In-house synthesis ensures stoichiometric accuracy .
  • Reaction scale : Microscale reactions (<1 mmol) show lower yields due to surface adsorption losses. Scale-up (>10 mmol) improves reproducibility .

Properties

IUPAC Name

N-ethylethanamine;hydrochloride
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InChI

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HDITUCONWLWUJR-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H12ClN
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9044320
Record name Diethylamine hydrochloride
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Molecular Weight

109.60 g/mol
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Physical Description

Off-white hygroscopic solid; [Acros Organics MSDS]
Record name Diethylamine hydrochloride
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Vapor Pressure

0.0000645 [mmHg]
Record name Diethylamine hydrochloride
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CAS No.

660-68-4
Record name Diethylammonium chloride
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Record name Diethylamine hydrochloride
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Record name Ethanamine, N-ethyl-, hydrochloride (1:1)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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